Structural Differentiation: Unique 3,4,5-Trimethoxyphenyl / 1,3-Benzodioxole Substitution Pattern vs. Closest Tetrahydrofuran Lignan Analogs
Henricin is distinguished from its closest co-isolated tetrahydrofuran lignan analogs by a unique substitution architecture. Unlike ganshisandrine, wulignan A1/A2, epiwulignan A1, deoxyschisandrin, epischisandrone, schisantherin A, and schisandrol A—all co-occurring lignans from S. henryi—henricin contains a 3,4,5-trimethoxyphenyl group at C-5 of the tetrahydrofuran ring and a 1,3-benzodioxole (methylenedioxyphenyl) group at C-2, with 3,4-dimethyl stereochemistry [1]. The structural elucidation relied on high-resolution COSY NMR spectroscopy, confirming the [2S-(2α,3α,4α,5β)] configuration . Henricine A and Henricine B, named later from the same plant, have distinct molecular formulas (C23H30O7, MW 418.5; and C22H28O6, MW 388.5, respectively) and belong to different lignan subclasses, with Henricine B classified structurally as a diphenylmethane rather than a tetrahydrofuran lignan [2].
| Evidence Dimension | Molecular structure and substitution pattern |
|---|---|
| Target Compound Data | C22H26O6; MW 386.44 g/mol; 3,4,5-trimethoxyphenyl + 1,3-benzodioxole substitution; [2S-(2α,3α,4α,5β)] configuration |
| Comparator Or Baseline | Henricine A: C23H30O7, MW 418.5, 7S-(3,4-dimethoxyphenyl) substitution, different lignan subclass (furanoid). Henricine B: C22H28O6, MW 388.5, diphenylmethane class. Co-occurring lignans (ganshisandrine, wulignans, deoxyschisandrin, etc.): dibenzocyclooctadiene or aryltetralin skeletons with distinct oxygenation patterns |
| Quantified Difference | Unique combination of 3,4,5-trimethoxy and methylenedioxy aromatic substitution not found in any of the 9 co-isolated lignans from S. henryi stems |
| Conditions | Structural elucidation by 1D/2D NMR (COSY), MS, and comparison with known lignan spectral libraries |
Why This Matters
This unique substitution pattern serves as a definitive analytical marker for henricin identity verification during procurement quality control (HPLC, NMR) and ensures that structure-activity relationship (SAR) studies are not confounded by misidentified analogs.
- [1] Liu H-T, Xu L-J, Peng Y, Yang X-W, Xiao P-G. Two New Lignans from Schisandra henryi. Chem Pharm Bull. 2009;57(4):405-407. doi:10.1248/cpb.57.405 View Source
- [2] PhytoBank. Henricine B (PHY0056948): Compound Classification and Properties. Accessed 2026. View Source
